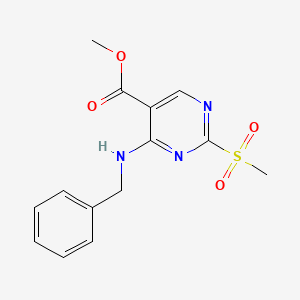
Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a benzylamino group, a methylsulfonyl group, and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzylamino and methylsulfonyl groups. The final step involves esterification to form the carboxylate ester.
Formation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonation reactions using methylsulfonyl chloride.
Esterification: The final esterification step involves reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with biological receptors or enzymes, while the methylsulfonyl group can enhance the compound’s solubility and stability. The pyrimidine core is crucial for binding to nucleic acid structures, making it a potential candidate for antiviral and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(amino)-2-(methylsulfonyl)pyrimidine-5-carboxylate
- Methyl 4-(benzylamino)-2-(ethylsulfonyl)pyrimidine-5-carboxylate
- Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-acetate
Uniqueness
Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the benzylamino group enhances its potential for biological activity, while the methylsulfonyl group improves its chemical stability and solubility.
Propiedades
Fórmula molecular |
C14H15N3O4S |
|---|---|
Peso molecular |
321.35 g/mol |
Nombre IUPAC |
methyl 4-(benzylamino)-2-methylsulfonylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15N3O4S/c1-21-13(18)11-9-16-14(22(2,19)20)17-12(11)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,16,17) |
Clave InChI |
OJKCCZMDFUTSKM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)
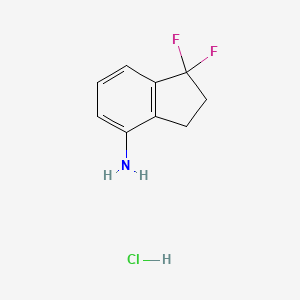
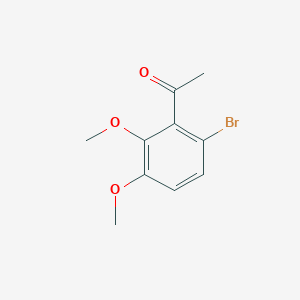

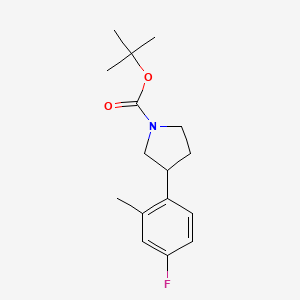
![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)
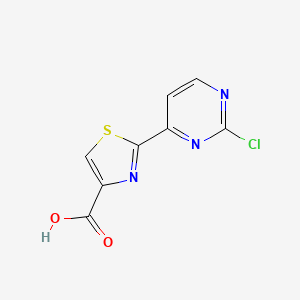
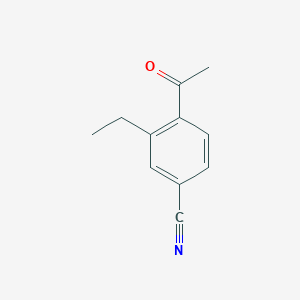
![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)


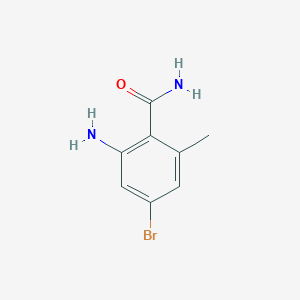
![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)
